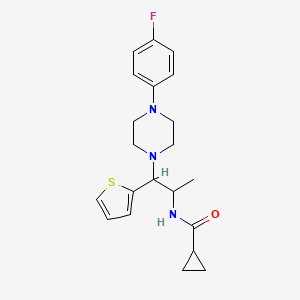

N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide

描述

属性

IUPAC Name |

N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3OS/c1-15(23-21(26)16-4-5-16)20(19-3-2-14-27-19)25-12-10-24(11-13-25)18-8-6-17(22)7-9-18/h2-3,6-9,14-16,20H,4-5,10-13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXVFWOKNAKOTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

化学反应分析

Amide Bond Hydrolysis

The cyclopropanecarboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond.

-

Applications : Used in structural derivatization for pharmacological studies.

Piperazine Ring Functionalization

The 4-(4-fluorophenyl)piperazine moiety participates in nucleophilic substitution and alkylation reactions.

N-Alkylation

-

Key Insight : Piperazine’s secondary amines are reactive toward electrophiles, enabling modifications for drug optimization .

Thiophene Ring Reactions

The thiophen-2-yl group undergoes electrophilic substitution, particularly at the 5-position.

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitrothiophene derivative | ~55% | |

| Bromination | Br₂, FeBr₃, DCM | 5-Bromothiophene analog | ~62% |

-

Mechanism : Electrophilic attack facilitated by the electron-rich thiophene ring.

-

Utility : Halogenation introduces sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Cyclopropane Ring Reactivity

The cyclopropane ring exhibits strain-driven reactivity, including ring-opening and addition reactions.

Synthetic Modifications for Biological Activity

The compound’s structure has been optimized via:

-

Coupling Reactions : Suzuki-Miyaura cross-coupling to introduce aryl groups at the thiophene ring .

-

Reductive Amination : To modify the propan-2-yl linker for enhanced pharmacokinetics .

Stability Under Physiological Conditions

相似化合物的比较

Comparison with Structurally Related Compounds

Piperazine-Containing Analogs

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Cyclopropane-Containing Analogs

Table 2: Cyclopropane Derivatives

Key Observations:

- Metabolic Stability: Cyclopropane in the target compound reduces oxidative metabolism compared to pyrrolidine () or propanone () backbones .

- Bioavailability : Thiophen-2-yl in the target compound enhances lipophilicity vs. benzo[d][1,3]dioxol-5-yl (), favoring membrane permeability .

常见问题

Q. What are the recommended synthetic routes and characterization methods for this compound?

The compound can be synthesized via coupling reactions between a cyclopropanecarboxylic acid derivative and a piperazine-thiophene propan-2-amine intermediate. General procedures involve activating the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and reacting it with the amine under inert conditions (N₂ atmosphere) in solvents like DCM or THF. Purification typically involves column chromatography followed by recrystallization from ethanol or chloroform . Characterization requires -NMR, -NMR, and mass spectrometry to confirm structural integrity, with specific attention to piperazine ring protons (δ 2.4–3.5 ppm) and thiophene aromatic signals (δ 6.8–7.4 ppm) .

Q. What safety protocols are critical during handling?

Based on structurally related piperazine derivatives, this compound likely falls under GHS Category 3 for acute toxicity (oral) and skin irritation. Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid aerosol formation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Q. Which analytical techniques are optimal for assessing purity and stability?

High-resolution LC-MS (e.g., using Chromolith® columns) is recommended for purity assessment, while stability under varying pH and temperature conditions can be monitored via accelerated degradation studies (40°C/75% RH for 4 weeks). X-ray crystallography (as in similar piperazine-carboxamides) provides definitive confirmation of stereochemistry and crystal packing .

Advanced Research Questions

Q. How can receptor binding affinity and selectivity be systematically evaluated?

Radioligand displacement assays using -labeled antagonists (e.g., for dopamine D₂/D₃ or serotonin 5-HT₁A receptors) are standard. For selectivity profiling, screen against a panel of 30+ GPCRs at 10 μM concentrations. Computational docking (AutoDock Vina) with homology models of target receptors can predict binding modes, prioritizing residues like Asp3.32 in transmembrane helix 3 for mutagenesis validation .

Q. What computational strategies improve synthetic yield and reaction efficiency?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning to optimize reaction conditions. For example, solvent effects on amide coupling can be predicted using COSMO-RS, while reaction path sampling identifies kinetic bottlenecks. Experimental validation via DoE (Design of Experiments) minimizes trial-and-error iterations .

Q. How to resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

Cross-study discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Standardize protocols using reference compounds (e.g., haloperidol for D₂ receptor studies) and validate results across independent labs. Stability studies (HPLC monitoring) can rule out compound degradation. Meta-analysis tools (RevMan) statistically harmonize data from heterogeneous sources .

Methodological Tables

Table 1: Key NMR Signals for Structural Confirmation

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Piperazine -CH₂- | 2.4–3.5 | Multiplet | |

| Thiophene aromatic protons | 6.8–7.4 | Doublet | |

| Cyclopropane -CH₂- | 1.2–1.5 | Singlet |

Table 2: Recommended Receptor Binding Assay Conditions

| Parameter | Specification | Rationale |

|---|---|---|

| Cell Line | HEK293T (transfected) | High receptor expression |

| Incubation Time | 60 min (25°C) | Equilibrium binding |

| Reference Ligand | -Spiperone | High affinity for D₂ receptors |

| Data Normalization | % inhibition ± SEM | Minimizes inter-assay variability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。